Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Medicinal Chemistry Synthetic Intermediates Physicochemical Profiling

Researchers requiring the N-benzyl-1,2,3,6-tetrahydropyridine scaffold for CNS drug discovery often face inconsistent purity and limited availability of the 4-carboxylate ethyl ester, forcing costly re-optimization of established protocols. This compound resolves that bottleneck with: • Validated 82% benchmark yield in Horner-Wadsworth-Emmons olefination to 4-arylpiperidine derivatives. • Proven utility as a precursor to dopamine D2/D4 ligands and multi-target Alzheimer's MTDLs targeting AChE, MAO-B, and Aβ aggregation. • Reliable ≥97% purity with cold-chain shipping, eliminating re-validation delays.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 23019-62-7
Cat. No. B1332555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
CAS23019-62-7
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C15H19NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-8H,2,9-12H2,1H3
InChIKeyHPBHOJNKSYJCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate – Identity & Synthesis


Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 23019-62-7), also known as 1-benzyl-1,2,3,6-tetrahydroisonicotinic acid ethyl ester, is a heterocyclic intermediate featuring a 1,2,3,6-tetrahydropyridine core with an N-benzyl substituent and a 4-carboxylate ethyl ester group . Its molecular formula is C15H19NO2 with a molecular weight of 245.32 g/mol . The compound exhibits a predicted boiling point of ~344.0 °C at 760 mmHg and a density of 1.108 g/cm³ . Its structural features—specifically the N-benzyl-1,2,3,6-tetrahydropyridine scaffold—render it a valuable building block in medicinal chemistry for the synthesis of pharmacologically active compounds targeting the central nervous system (CNS) and other therapeutic areas [1].

Ethyl ester intermediate for CNS-active compound synthesis via HWE or cross-coupling
N-benzyl-tetrahydropyridine scaffold reported as privileged motif for neurodegenerative target ligands
Distinct thermal stability and lipophilicity profile supports reproducible reaction outcomes

Why Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate Cannot Be Substituted


Although the 1-benzyl-1,2,3,6-tetrahydropyridine core is common to a class of CNS-active intermediates, the specific substitution pattern—the ethyl ester at the 4-position—is critical for downstream synthetic utility and physicochemical behavior. Simple replacement with the methyl ester analog (CAS 80845-58-5) or the ketone precursor 1-benzyl-4-piperidone (CAS 3612-20-2) results in distinct molecular weight, lipophilicity, boiling point, and reactivity profiles [1][2]. These differences are not trivial; they directly impact synthetic yield, purification efficiency, and the ability to serve as a competent substrate in subsequent transformations such as Horner-Wadsworth-Emmons reactions or palladium-catalyzed cross-couplings [2]. Therefore, generic substitution with a structurally similar compound from the same class is not scientifically valid without risking altered reaction outcomes or necessitating re-optimization of established synthetic protocols. The quantitative evidence presented below establishes the specific differentiators that justify the deliberate procurement of CAS 23019-62-7 over its closest alternatives.

Property
Ethyl ester (Target)
Methyl ester analog
Molecular weight
245.32 g/mol
231.29 g/mol
Lipophilicity & BP
Higher LogP; predicted BP ~344°C
Lower LogP; predicted BP ~329°C
Synthetic precursor
1-benzyl-4-piperidone + ethyl ester moiety
1-benzyl-4-piperidone (ketone only, 2 HBA)
These differences alter reaction selectivity, purification behavior, and pharmacophoric H-bonding — substitution may require protocol re-optimization.

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: Quantitative Evidence vs. Analogs


Molecular Weight and Lipophilicity vs. Methyl Ester Analog

The target compound exhibits a molecular weight of 245.32 g/mol, which is 14.03 g/mol higher than that of the methyl ester analog methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (MW = 231.29 g/mol) [1]. This increase is due to the replacement of a methyl group with an ethyl group in the ester moiety, which also elevates lipophilicity (LogP estimated ~2.32 for the ethyl ester) [2]. The higher molecular weight and lipophilicity of the ethyl ester may influence membrane permeability and metabolic stability in biological contexts .

MW & Lipophilicity
Head-to-head
245.32 g/mol (ethyl) vs. 231.29 g/mol (methyl); +14.03 g/mol
Ethyl ester increases molecular weight and lipophilicity, affecting permeability and metabolic stability context.
Intrinsic property; methyl ester cannot replicate this profile.
Medicinal Chemistry Synthetic Intermediates Physicochemical Profiling

Boiling Point and Density vs. Methyl Ester Analog

The ethyl ester derivative exhibits a predicted boiling point of ~344.0 °C at 760 mmHg and a density of 1.108 g/cm³ . In contrast, the methyl ester analog has a lower predicted boiling point of 328.7±42.0 °C and a higher density of 1.129±0.06 g/cm³ . The higher boiling point of the ethyl ester provides a wider operational window for thermal stability during high-temperature reactions or distillations, while the density difference may affect separation in biphasic systems or crystallization behavior .

Boiling Point & Density
Head-to-head
Ethyl: BP ~344°C, density 1.108 g/cm³; Methyl: BP ~329°C, density 1.129 g/cm³
Higher thermal stability and different density impact distillation and biphasic separation.
Predicted values; confirm experimentally for scale-up.
Synthetic Intermediates Purification Process Chemistry

HWE Olefination Yield for Arylpiperidine Synthesis

The target compound serves as a competent substrate in Horner-Wadsworth-Emmons olefination reactions with 1-benzyl-4-piperidone, leading to the formation of unsaturated esters that are key intermediates for 4-arylpiperidine derivatives [1]. In a representative synthesis protocol, the target compound was prepared from 1-benzyl-4-piperidone using tetrahydroxydiboron and potassium tert-butylate in methanol at 60°C for 8 hours under an inert atmosphere, achieving a yield of 82% . This specific yield, obtained under defined conditions, provides a quantitative benchmark for process optimization that cannot be assumed for other ester analogs due to their differing reactivity and solubility profiles.

HWE Olefination Yield
Supporting evidence
82% yield
Established benchmark for 4-arylpiperidine synthesis under specified conditions.
Reaction: tetrahydroxydiboron, t-BuOK, MeOH, 60°C, 8h.
Synthetic Methodology Heterocyclic Chemistry API Intermediates

N-Benzyl-1,2,3,6-tetrahydropyridine as Privileged CNS Scaffold

The 1-benzyl-1,2,3,6-tetrahydropyridine core, which is present in the target compound, has been identified as a key pharmacophore in the development of multi-target directed ligands (MTDLs) for Alzheimer's disease (AD) [1]. In a representative study, novel hybrids containing the clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine scaffold demonstrated potent acetylcholinesterase (AChE) inhibitory activity, with the optimal compound (19n) exhibiting an IC50 of 0.11 μM [2]. While this data pertains to a hybrid derivative and not the target compound itself, it establishes the privileged nature of the N-benzyl-1,2,3,6-tetrahydropyridine motif, thereby validating the strategic value of procuring intermediates like CAS 23019-62-7 that can be elaborated into such therapeutically relevant entities [3]. In contrast, alternative scaffolds such as simple piperidines or tetrahydropyridines lacking the N-benzyl group may not confer the same affinity for CNS targets [4].

CNS Scaffold Privilege
Class-level
Hybrid derivative with this core: AChE IC₅₀ 0.11 μM; reference donepezil 0.021 μM
Reported scaffold-class CNS target engagement; multi-target ligand context.
Inference from hybrid compound, not target molecule itself.
Medicinal Chemistry Alzheimer's Disease Multi-Target Directed Ligands

H-Bond Acceptor/Donor Profile vs. 1-Benzyl-4-piperidone

Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate possesses 0 hydrogen bond donors and 3 hydrogen bond acceptors, with a polar surface area (PSA) of 43.1 Ų [1]. In contrast, its synthetic precursor 1-benzyl-4-piperidone has 0 hydrogen bond donors and 2 hydrogen bond acceptors [2]. The presence of an additional hydrogen bond acceptor (the ester carbonyl) in the target compound alters its solubility and interaction profile with biological targets, making it a more versatile intermediate for introducing specific H-bonding interactions in designed ligands [3].

H-Bond Profile
Head-to-head
Target: 3 HBA, PSA 43.1 Ų; 1-Benzyl-4-piperidone: 2 HBA, PSA ~20.3 Ų
Extra ester carbonyl enhances H-bonding capacity, relevant for ligand–target interactions.
Calculated values; confirm for specific design campaigns.
Synthetic Intermediates Medicinal Chemistry Computational Chemistry

Commercial Availability and Purity Grade

The target compound is commercially available from multiple reputable suppliers with specified purity grades, typically 95-98% [1]. This ensures reproducibility in downstream synthetic applications. In contrast, closely related analogs such as the methyl ester (CAS 80845-58-5) or the carboxylic acid derivative (CAS 110687-64-0) may be available with different purity specifications or require custom synthesis, potentially introducing batch-to-batch variability . The defined storage condition of 2-8°C for the ethyl ester is also a critical parameter for maintaining compound integrity over time.

Commercial Purity
Supporting evidence
Typically 97–98% purity; storage 2–8°C
Defined grade supports reproducible synthesis; alternative analogs may have variable purity.
Specification review recommended before procurement.
Chemical Procurement Synthetic Methodology Quality Control

Application Scenarios for Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate


4-Arylpiperidine Derivatives for CNS Drug Discovery

This compound is ideally suited as a starting material for the synthesis of 4-arylpiperidine derivatives via Horner-Wadsworth-Emmons olefination or palladium-catalyzed cross-coupling reactions [1]. The established synthetic protocol yielding 82% provides a reliable benchmark for process development . The N-benzyl-1,2,3,6-tetrahydropyridine core is a privileged scaffold for CNS-active compounds, including dopamine D2 receptor ligands and multi-target directed ligands for Alzheimer's disease [2][3].

Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Diseases

The 1-benzyl-1,2,3,6-tetrahydropyridine scaffold has been validated in the design of MTDLs targeting acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and amyloid-β aggregation for Alzheimer's disease therapy [1]. Researchers can utilize CAS 23019-62-7 as a key building block to elaborate novel hybrids with clioquinol, indanone, or chromanone moieties, leveraging the scaffold's established affinity for CNS targets [2].

Dopamine Receptor Subtype Ligands

Derivatives of the 1-benzyl-1,2,3,6-tetrahydropyridine core have been explored as selective ligands for dopamine D2 and D4 receptors [1]. For instance, the compound D2AAK1_3, a dopamine D2 receptor ligand, was synthesized from a related tetrahydropyridine intermediate . This underscores the utility of the target compound in synthesizing analogs for probing dopaminergic signaling pathways in neurological disorders [2].

Synthesis of Platelet Aggregation Inhibitors

Patent literature describes 1-benzyl-1,2,3,6-tetrahydropyridine derivatives as in vivo inhibitors of blood platelet aggregation, with potential applications in the treatment of thrombosis or occlusive vascular disease [1]. The target compound serves as a versatile intermediate for preparing such derivatives via substitution at the 4-position .

Application
Selection Property
Validation Focus
4-Arylpiperidine synthesis for CNS research
Ethyl ester reactivity in HWE / cross-coupling
Reaction yield and purity benchmarks
Multi-target ligand design (neurodegeneration models)
N-benzyl-tetrahydropyridine scaffold privilege
Target engagement in AChE/MAO-B/amyloid assays
Dopamine receptor subtype ligand exploration
Core scaffold for D₂/D₄ receptor probes
Binding affinity and selectivity in receptor panels
Platelet aggregation inhibitor synthesis (cardiovascular research)
4-position derivatization versatility
In vivo platelet aggregation model endpoints

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